![molecular formula C17H21F3N2O2 B14182976 (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone CAS No. 918535-92-9](/img/structure/B14182976.png)
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone: is a synthetic organic compound characterized by the presence of two piperidine rings and a trifluorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of the Trifluorophenoxy Group: The trifluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluorophenol derivative reacts with a halogenated precursor.
Coupling of the Piperidine Rings: The final step involves the coupling of the two piperidine rings through a methanone linkage, typically using a carbonylation reaction with appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and providing insights into receptor function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- (Piperidin-4-yl)[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trichlorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trifluorophenyl)piperidin-1-yl]methanone
Uniqueness:
- Trifluorophenoxy Group: The presence of the trifluorophenoxy group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Dual Piperidine Rings: The dual piperidine rings provide structural rigidity and specific spatial orientation, contributing to its distinct biological activity.
Propriétés
Numéro CAS |
918535-92-9 |
|---|---|
Formule moléculaire |
C17H21F3N2O2 |
Poids moléculaire |
342.36 g/mol |
Nom IUPAC |
piperidin-4-yl-[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H21F3N2O2/c18-12-9-14(19)16(15(20)10-12)24-13-3-7-22(8-4-13)17(23)11-1-5-21-6-2-11/h9-11,13,21H,1-8H2 |
Clé InChI |
ZPRSIPZCRALTGP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)N2CCC(CC2)OC3=C(C=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


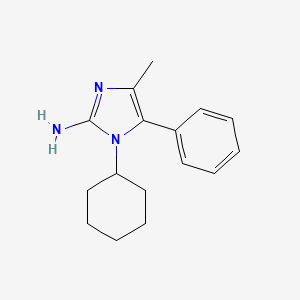
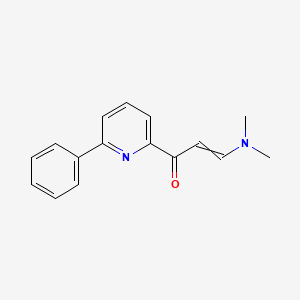

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
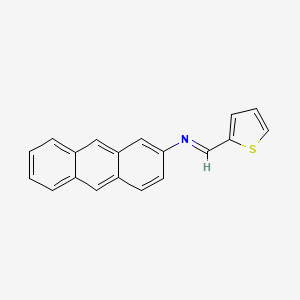
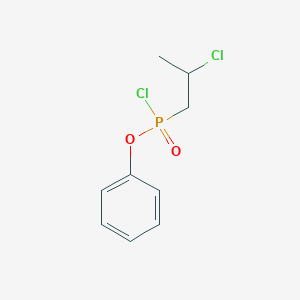

![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
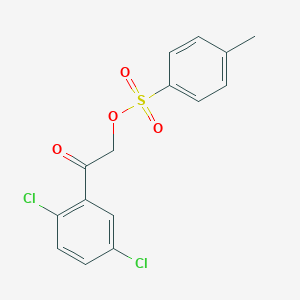



![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
